2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
Description
2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine, methyl, and sulfonyl groups. The pyridine ring is chlorinated at position 2, methylated at positions 4 and 6, and bears a sulfonyl-linked 5-chloro-2-methylphenyl moiety at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and agrochemical research.
Properties
IUPAC Name |
2-chloro-3-(5-chloro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-8-4-5-11(15)7-12(8)20(18,19)13-9(2)6-10(3)17-14(13)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOZZUBAISBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method starts with the chlorination of 4,6-dimethylpyridine to introduce the chloro substituent. This is followed by a sulfonylation reaction where 5-chloro-2-methylbenzenesulfonyl chloride is reacted with the chlorinated pyridine under basic conditions, such as in the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while oxidation could produce a sulfone.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of both chloro and sulfonyl groups suggests it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the chloro groups might engage in hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
4-Bromophenyl 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl sulfone
- Molecular Formula: C₁₉H₁₅BrClNO₄S₂ (Molar Mass: 500.81 g/mol)
- Key Features :
- Dual sulfonyl groups at pyridine positions 2 and 3.
- Bromophenyl and chlorophenyl substituents enhance steric bulk and electronic delocalization.
- Comparison :
- The target compound has a single sulfonyl group linked to a 5-chloro-2-methylphenyl group, reducing steric hindrance compared to the dual sulfonyl groups in this analog.
- The absence of bromine in the target compound may lower molecular weight (estimated ~370–400 g/mol) and alter reactivity in substitution reactions .
Sulfometuron Methyl Ester
- Molecular Formula : C₁₅H₁₆N₄O₆S (Molar Mass: 396.38 g/mol)
- Key Features :
- Pyrimidine ring with sulfonylurea functionality.
- 4,6-Dimethylpyrimidinyl group critical for herbicidal activity.
- The sulfonyl group in the target compound is attached to an aromatic ring rather than a urea moiety, limiting its utility as a sulfonylurea herbicide .
Methyl-Substituted Pyridine/Pyrimidine Derivatives
4,6-Dimethylpyrimidine
2,6-Dimethylpyridine-d9
- Molecular Formula : C₇D₉N (Molar Mass: 116.20 g/mol)
- Key Features :
- Deuterated methyl groups for isotopic labeling in mechanistic studies.
- Comparison :
Data Table: Key Structural and Functional Comparisons
*Estimated based on structural analogy.
Research Implications and Gaps
- Electronic Effects: The electron-withdrawing sulfonyl group in the target compound may enhance electrophilic substitution reactivity compared to non-sulfonated analogs like 4,6-dimethylpyrimidine .
- Biological Activity : While sulfonylureas (e.g., sulfometuron) target acetolactate synthase in plants, the target compound’s lack of a urea bridge likely precludes similar herbicidal action .
- Synthetic Utility : The compound’s chloro and sulfonyl groups could serve as handles for further functionalization, akin to bromine in the 4-bromophenyl analog .
Biological Activity
2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C12H12Cl2N2O2S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer properties.
Antibacterial Activity
A study evaluated the compound's effectiveness against various bacterial strains. The results showed promising antibacterial activity against both gram-positive and gram-negative bacteria. The following table summarizes the observed Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Mycobacterium tuberculosis | 8 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table illustrates the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Case Studies
- Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of various sulfonamide derivatives, including this compound, revealed that modifications in the sulfonyl group significantly enhanced antibacterial activity. The study highlighted that compounds with halogen substitutions exhibited superior activity against resistant bacterial strains .
- Anticancer Research : Another study focused on the anticancer potential of pyridine derivatives, including our compound of interest. The findings indicated that structural modifications could lead to increased potency against specific cancer types. The researchers noted that compounds similar to this compound were effective in overcoming drug resistance in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
